rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate,trans
Description
rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate,trans is a cyclopropane derivative featuring a tert-butyl ester group and a 2-chloroacetyl substituent in a trans-configuration. The racemic mixture (rac-) indicates the presence of both enantiomers. The tert-butyl group enhances steric protection and solubility in organic solvents, while the chloroacetyl moiety introduces electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution or cross-coupling reactions. Its trans-cyclopropane configuration contributes to structural rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations.
Properties
IUPAC Name |
tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3/c1-10(2,3)14-9(13)7-4-6(7)8(12)5-11/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUJCHUQNNTOC-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate,trans is a cyclopropane derivative with the molecular formula C10H15ClO3 and a molecular weight of approximately 218.68 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- IUPAC Name : tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate
- Molecular Formula : C10H15ClO3
- Molecular Weight : 218.68 g/mol
- LogP : 1.85
- Polar Surface Area : 43 Ų
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The compound exhibits notable interactions with biological targets, particularly in the context of cancer research and neuropharmacology.
Anticancer Properties
Research has indicated that cyclopropane derivatives can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. In a study involving cyclopropyl analogues of combretastatin A4, certain configurations were found to significantly inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines, including melanoma . The structure-activity relationship (SAR) indicates that the stereochemistry of the cyclopropane ring plays a critical role in its biological efficacy.
Neuropharmacological Effects
Cyclopropane derivatives have also been investigated for their effects on voltage-gated calcium channels. Analogues derived from rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate have shown promising results in binding to the alpha(2)-delta subunit of these channels, which is a target for drugs treating neuropathic pain .
Case Studies
Several case studies have highlighted the biological activity of rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate:
- Inhibition of Tubulin Polymerization : A study demonstrated that specific analogues of this compound inhibited tubulin polymerization with IC50 values in the low micromolar range. The most active compounds were identified as having a specific stereochemistry that enhanced their binding affinity to tubulin .
- Neuropharmacological Applications : In vitro assays showed that certain derivatives could effectively modulate calcium channel activity, leading to potential applications in treating conditions like epilepsy and chronic pain .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between rac-tert-butyl(1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate,trans and analogous cyclopropane derivatives:
Key Structural and Functional Comparisons:
- Chloroacetyl vs. Bromomethyl (): The chloroacetyl group in the target compound is less reactive in nucleophilic substitution compared to bromomethyl () but offers selectivity in forming covalent bonds with thiols or amines, relevant in prodrug design. Bromine’s superior leaving-group ability favors cross-coupling reactions .
- tert-Butyl Ester vs. Carboxylic Acid (): The tert-butyl ester in the target compound enhances stability and solubility in non-polar solvents, whereas carboxylic acid derivatives () are more polar, facilitating salt formation for pharmacokinetic optimization .
- Aromatic Substituents (): Methoxy () and trifluoromethyl () groups on phenyl rings alter electronic and steric profiles. Trifluoromethyl increases lipophilicity and metabolic resistance, critical in pesticide and drug design .
- Trans Configuration: The trans-cyclopropane geometry in all compounds restricts conformational flexibility, favoring interactions with biological targets (e.g., enzymes, receptors) that require rigid binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
